molecular formula C19H15F3N4O3S B2914107 N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide CAS No. 303035-26-9

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide

Cat. No. B2914107
CAS RN: 303035-26-9
M. Wt: 436.41
InChI Key: VJKGSIAOXMUVOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound belongs to the class of drugs known as protein kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in cancer cell growth and proliferation.

Mechanism of Action

Target of Action

The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cell growth, differentiation, metabolism, and apoptosis.

Mode of Action

The compound specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .

Result of Action

The molecular and cellular effects of the compound’s action are primarily the result of the inhibition of tyrosine kinases. This inhibition disrupts signal transduction cascades, potentially leading to effects such as slowed cell growth, induced cell differentiation, altered cell metabolism, or triggered apoptosis .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target.

: Source

properties

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O3S/c1-12-9-10-23-18(24-12)26-30(28,29)16-7-5-15(6-8-16)25-17(27)13-3-2-4-14(11-13)19(20,21)22/h2-11H,1H3,(H,25,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKGSIAOXMUVOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.